N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide
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Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form the benzylpiperidine intermediate.
Oxalamide Formation: The final step involves the reaction of the benzylpiperidine intermediate with oxalyl chloride and 2-ethylphenylamine to form the desired oxalamide compound. This reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and medicinal chemistry.
Biology: The compound has shown potential as a biochemical probe for studying receptor-ligand interactions and enzyme inhibition.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, such as acting as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: The compound’s chemical reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazine-1-carboxamide: This compound shares the benzylpiperidine core but differs in the presence of a pyrazine ring and a piperazine moiety.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: This compound contains a piperidine ring and a benzoimidazole moiety, making it structurally similar but functionally distinct.
Uniqueness
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its oxalamide moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-2-20-10-6-7-11-21(20)25-23(28)22(27)24-16-18-12-14-26(15-13-18)17-19-8-4-3-5-9-19/h3-11,18H,2,12-17H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXYMBWKLHBBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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